Delmadinone

Vue d'ensemble

Description

Delmadinone is a steroidal progestin with progestogenic, anti-androgenic, and weak glucocorticoid activity. It is primarily used in veterinary medicine to manage androgen-dependent conditions such as benign prostatic hyperplasia, hypersexuality in male dogs and cats, perianal gland tumors in dogs, and hormone-driven aggression in dogs

Applications De Recherche Scientifique

Delmadinone has several scientific research applications, including:

Mécanisme D'action

Delmadinone is a synthetic steroid with progestogenic, anti-androgenic, and weak glucocorticoid activity . It is used in veterinary medicine to treat androgen-dependent conditions .

Target of Action

This compound primarily targets the androgen receptor . It binds to this receptor and likely acts as an antagonist . This means it blocks the receptor, preventing it from interacting with androgens, which are hormones that regulate the development and maintenance of male characteristics.

Mode of Action

This compound acts by inhibiting the production of testosterone . It does this by restraining the function of interstitial cells, which are responsible for producing testosterone . By reducing testosterone levels, this compound can help manage conditions that are exacerbated by high levels of this hormone.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the androgen signaling pathway . By acting as an antagonist at the androgen receptor, this compound prevents the normal signaling that would occur in response to androgens. This can lead to a decrease in the expression of androgen-responsive genes, which can have various downstream effects depending on the specific genes involved.

Pharmacokinetics

As a steroid, it is likely to be well-absorbed and to undergo extensive metabolism in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in the activity of the androgen receptor . This can lead to a decrease in the expression of androgen-responsive genes, which can affect a variety of cellular processes. In veterinary medicine, this is often beneficial for treating conditions such as benign prostatic hyperplasia .

Analyse Biochimique

Biochemical Properties

Delmadinone interacts with various enzymes and proteins. It is a progestogen with antigonadotropic effects, meaning it can suppress the secretion of gonadotropins, hormones that stimulate the gonads . It also binds to the androgen receptor, likely acting as an antagonist .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit adrenocorticotropic hormone (ACTH) secretion from the pituitary gland, which can potentially cause adrenal insufficiency .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the androgen receptor, likely acting as an antagonist .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is used to treat androgen-dependent conditions in animals, most commonly benign prostatic hyperplasia . It must be used with care due to its potential to cause adrenal insufficiency .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Delmadinone acetate is synthesized from 1,4-androstadienedione.

Industrial Production Methods: The industrial production of this compound acetate involves the use of 1,4-androstadienedione as the starting material.

Analyse Des Réactions Chimiques

Types of Reactions: Delmadinone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, affecting its functional groups.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed:

Comparaison Avec Des Composés Similaires

- Chlormadinone acetate

- Cyproterone acetate

- Hydroxyprogesterone caproate

- Medroxyprogesterone acetate

- Megestrol acetate

- Osaterone acetate

Comparison: Delmadinone acetate is unique among these compounds due to its specific combination of progestogenic, anti-androgenic, and weak glucocorticoid activities. While other compounds like chlormadinone acetate and cyproterone acetate also exhibit anti-androgenic properties, this compound acetate’s distinct chemical structure and functional groups contribute to its unique pharmacological profile .

Activité Biologique

Delmadinone acetate (DMA), commonly known by its brand name Tardak, is a synthetic progestogen and antiandrogen primarily used in veterinary medicine. Its biological activity is significant for treating androgen-dependent conditions, particularly benign prostatic hyperplasia (BPH) in male dogs. This article explores the pharmacodynamics, clinical efficacy, and safety profile of this compound, supported by case studies and research findings.

Pharmacodynamics

This compound exhibits several pharmacological actions:

- Progestogenic Activity : DMA mimics the effects of progesterone, influencing reproductive processes.

- Antiandrogenic Effects : It blocks androgen receptors and inhibits 5-alpha reductase, reducing the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen involved in BPH.

- Weak Glucocorticoid Action : DMA has a mild effect on glucocorticoid receptors, which can lead to adrenal suppression in some cases .

Clinical Efficacy

This compound is primarily utilized for managing BPH in dogs. A multicenter randomized clinical trial compared its effectiveness with osaterone acetate, another treatment for BPH. Key findings include:

- Dosage and Administration : this compound was administered via a single intramuscular or subcutaneous injection at a dosage of 3 mg/kg body weight.

- Clinical Outcomes : Both this compound and osaterone demonstrated similar efficacy in alleviating clinical signs of BPH. Complete clinical remission was observed in 50% of dogs by day 14 and in 84% by the end of six months. However, osaterone showed quicker reductions in prostate volume compared to this compound .

Case Studies

A review of several case studies highlights the practical application of this compound:

-

Case Study: Efficacy in BPH Treatment

- Patient : Male dog diagnosed with BPH.

- Treatment : Single injection of this compound.

- Outcome : Significant reduction in clinical signs within two weeks; complete remission achieved by six months.

- Adverse Effects Monitoring

Safety Profile

While this compound is generally well-tolerated, it is crucial to monitor for potential side effects:

- Adrenal Insufficiency : Due to its action on the hypothalamic-pituitary-adrenal axis, there is a risk of adrenal insufficiency, particularly under stress .

- Other Side Effects : Lightening of coat color, hair loss, and changes in reproductive behavior have been reported but are typically transient .

Comparative Analysis

The following table summarizes the comparative efficacy and safety profiles of this compound versus other treatments for BPH:

| Parameter | This compound Acetate | Osaterone Acetate | Deslorelin Acetate |

|---|---|---|---|

| Dosage | 3 mg/kg IM/SC | 0.25 mg/kg PO | Varies (implant) |

| Onset of Action | Moderate | Rapid | Moderate |

| Complete Remission Rate | 84% by 6 months | 80% by 7 days | Varies |

| Common Side Effects | Digestive issues | Minimal | Hormonal fluctuations |

| Risk of Adrenal Insufficiency | Yes | No | Yes |

Propriétés

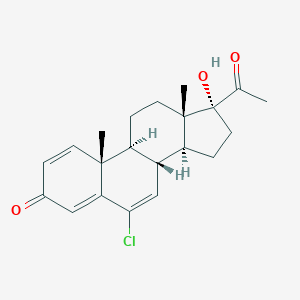

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10-11,14-16,25H,5-6,8-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAMZEYLGUEVJW-TTYLFXKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165088 | |

| Record name | Delmadinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15262-77-8 | |

| Record name | Delmadinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15262-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delmadinone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delmadinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Delmadinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELMADINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFF40U3U3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.